4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2-oxazole ring, possibly through a cyclization reaction, followed by the introduction of the chloromethyl and cyclopropyl groups .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the 1,2-oxazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the chloromethyl group and the strain of the cyclopropyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of the 1,2-oxazole, chloromethyl, and cyclopropyl groups .Scientific Research Applications
Synthesis of Extended Heterocyclic Scaffolds
4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole plays a significant role in the synthesis of extended heterocyclic scaffolds. Researchers have established new routes to 2, 4, 5-trisubstituted oxazoles, where the substitution pattern is determined by the starting acyloins. These oxazoles, including 2-chloromethyl-4, 5-disubstituted variants, are prepared by refining earlier processes, which involve cyclizing chloroacetyl esters of acyloins using an ammonium acetate/acetic acid protocol (Patil, Luzzio & Demuth, 2015).
Reactive Scaffolds for Synthetic Elaboration
2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are effective, reactive scaffolds used for synthetic elaboration at the 2-position. These compounds facilitate the preparation of various 2-substituted oxazoles, demonstrating their versatility and reactivity in organic synthesis (Patil & Luzzio, 2016).
Chiral Ligands for Enantioselective Catalysis
Oxazoles like this compound are integral in creating chiral ligands for enantioselective catalysis. Complexes with these oxazole ligands have been used in asymmetric organic syntheses, showcasing their structural versatility and impact on stereoselective reactions (Müller, Umbricht, Weber & Pfaltz, 1991).
Regioselective Preparation of 1,3-Oxazoles
A highly regioselective process for forming 4-chloromethyl-1,3-oxazoles has been developed. This method, which involves the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts, demonstrates the importance of such compounds in producing regioselective oxazole derivatives (Lee, Jiang, Vedananda, Prasad & Repič, 2004).
Photo-Oxidation of Oxazole by Singlet Oxygen
Research into the reaction of oxazole and its derivatives with singlet oxygen highlights the importance of these compounds in understanding their reaction kinetics and physicochemical properties. This contributes to our understanding of the diverse functions of oxazole in both medicinal and natural species (Zeinali, Oluwoye, Altarawneh & Dlugogorski, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-5-cyclopropyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYMHYHBMNBAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NO2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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